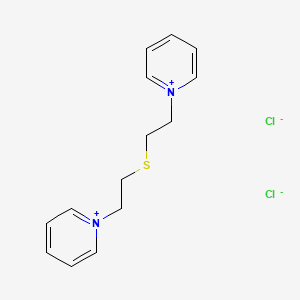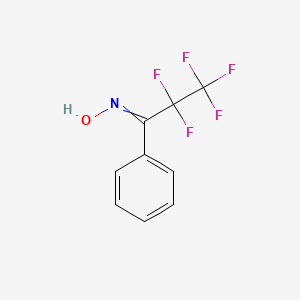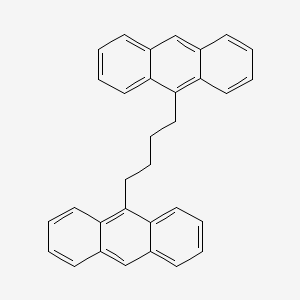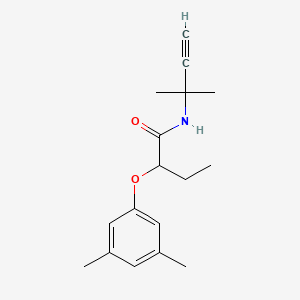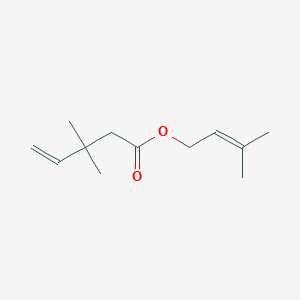
(Oxolan-2-yl)methyl (oxolan-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Oxolan-2-yl)methyl (oxolan-2-yl)acetate is a chemical compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound features two oxolane (tetrahydrofuran) rings, which are five-membered cyclic ethers, connected by an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Oxolan-2-yl)methyl (oxolan-2-yl)acetate typically involves the esterification of oxolane derivatives with acetic acid or its derivatives. One common method is the reaction of oxolane-2-methanol with oxolane-2-acetic acid in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Oxolan-2-yl)methyl (oxolan-2-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of oxolane-2-methanol and oxolane-2-acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, producing the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Major Products Formed
Hydrolysis: Oxolane-2-methanol and oxolane-2-acetic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
(Oxolan-2-yl)methyl (oxolan-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of (Oxolan-2-yl)methyl (oxolan-2-yl)acetate primarily involves its hydrolysis under physiological conditions. The ester bond is cleaved, releasing oxolane-2-methanol and oxolane-2-acetic acid. These products can then interact with various molecular targets and pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but different functional groups.
Methyl butyrate: Another ester with a different alkyl group.
Propyl acetate: Similar ester with a different alkyl chain length.
Uniqueness
(Oxolan-2-yl)methyl (oxolan-2-yl)acetate is unique due to the presence of two oxolane rings, which impart specific chemical and physical properties. This structural feature distinguishes it from simpler esters like ethyl acetate and methyl butyrate, making it valuable in specialized applications.
Properties
CAS No. |
64302-53-0 |
|---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
oxolan-2-ylmethyl 2-(oxolan-2-yl)acetate |
InChI |
InChI=1S/C11H18O4/c12-11(7-9-3-1-5-13-9)15-8-10-4-2-6-14-10/h9-10H,1-8H2 |
InChI Key |
KMBVANSKGHHWRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CC(=O)OCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



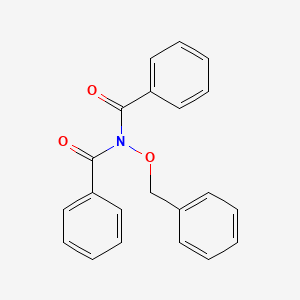
![1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide](/img/structure/B14491282.png)
![Benzoic acid;2-[2-(chloromethoxy)ethoxy]ethanol](/img/structure/B14491297.png)
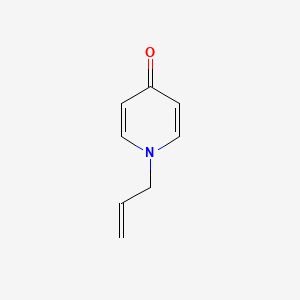

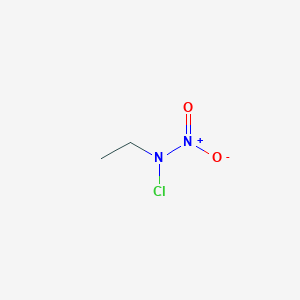
![N-{[(Diethylamino)oxy]carbonyl}-4-methylbenzene-1-sulfonamide](/img/structure/B14491308.png)
